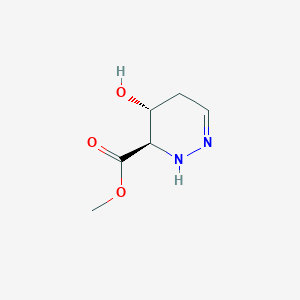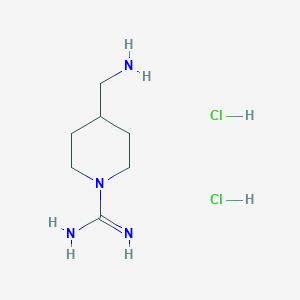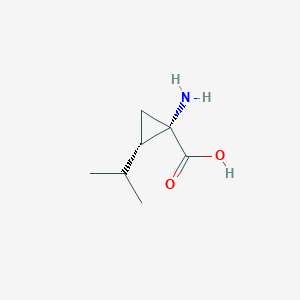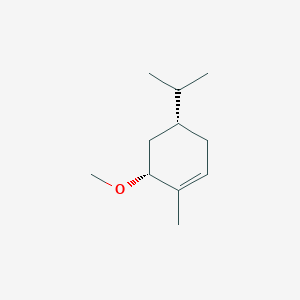
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) is an organic compound with the chemical formula C12H22O. It is commonly known as limonene oxide and is a cyclic terpene oxide. Limonene oxide is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a flavoring agent in food and beverages and as a fragrance in cosmetics and cleaning products. In recent years, limonene oxide has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of limonene oxide is not fully understood. However, it is believed that its therapeutic properties are due to its ability to interact with various cellular pathways. Limonene oxide has been found to modulate the expression of genes involved in inflammation and cell proliferation. It has also been found to inhibit the activity of enzymes involved in the metabolism of carcinogens.
Effets Biochimiques Et Physiologiques
Limonene oxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a protective effect on liver cells by reducing oxidative stress and inflammation. Additionally, limonene oxide has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using limonene oxide in lab experiments include its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation of using limonene oxide is its potential instability under certain conditions, such as high temperatures or exposure to light.
Orientations Futures
There are several potential future directions for the study of limonene oxide. One area of research could focus on its potential as a therapeutic agent for various diseases, including cancer and liver disease. Another area of research could focus on the development of novel methods for synthesizing and purifying limonene oxide. Additionally, further studies could be conducted to elucidate the mechanism of action of limonene oxide and its interactions with cellular pathways.
Méthodes De Synthèse
Limonene oxide can be synthesized through the oxidation of limonene, a terpene found in citrus fruits. The oxidation reaction can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and meta-chloroperbenzoic acid. The reaction is typically conducted at room temperature and under atmospheric pressure.
Applications De Recherche Scientifique
Limonene oxide has been the focus of scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that limonene oxide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have a protective effect against liver damage caused by toxins.
Propriétés
Numéro CAS |
188660-63-1 |
|---|---|
Nom du produit |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(4R,6R)-6-methoxy-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5,8,10-11H,6-7H2,1-4H3/t10-,11-/m1/s1 |
Clé InChI |
NMNRQSITLBEMHI-GHMZBOCLSA-N |
SMILES isomérique |
CC1=CC[C@H](C[C@H]1OC)C(C)C |
SMILES |
CC1=CCC(CC1OC)C(C)C |
SMILES canonique |
CC1=CCC(CC1OC)C(C)C |
Synonymes |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



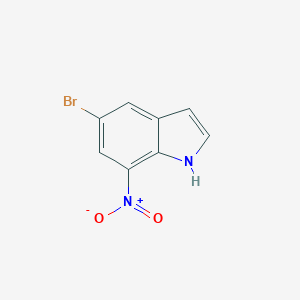
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)

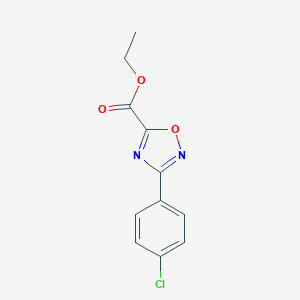

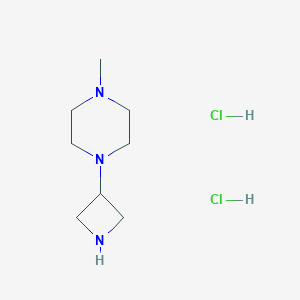
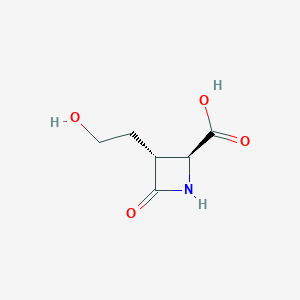
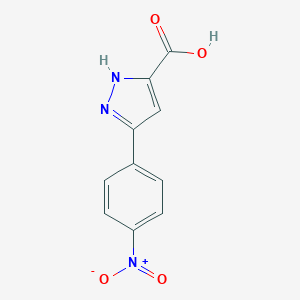
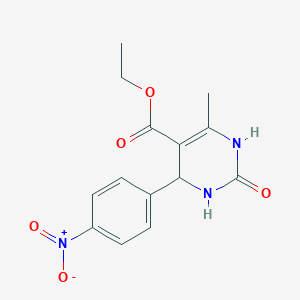
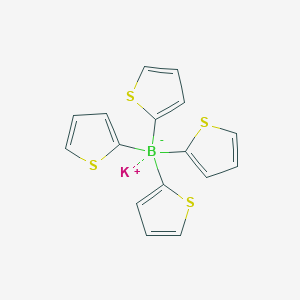
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
